8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Selectivity profiling Screening liability Off-target counter-screening

8-(3-Methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876902-72-6, PubChem CID is a fully synthetic, tricyclic imidazo[2,1-f]purine-2,4-dione derivative belonging to the broader xanthine-annulated heterocycle class. It carries a distinctive tetramethyl substitution pattern at positions 1, 3, 6, and 7, combined with an 8-(3-methoxypropyl) side chain.

Molecular Formula C15H21N5O3
Molecular Weight 319.365
CAS No. 876902-72-6
Cat. No. B2518296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS876902-72-6
Molecular FormulaC15H21N5O3
Molecular Weight319.365
Structural Identifiers
SMILESCC1=C(N2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)C)C)C
InChIInChI=1S/C15H21N5O3/c1-9-10(2)20-11-12(17(3)15(22)18(4)13(11)21)16-14(20)19(9)7-6-8-23-5/h6-8H2,1-5H3
InChIKeyULZWRAFQOGZBQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(3-Methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876902-72-6): Procurement-Relevant Structural and Pharmacological Profile


8-(3-Methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876902-72-6, PubChem CID 3162681) is a fully synthetic, tricyclic imidazo[2,1-f]purine-2,4-dione derivative belonging to the broader xanthine-annulated heterocycle class [1]. It carries a distinctive tetramethyl substitution pattern at positions 1, 3, 6, and 7, combined with an 8-(3-methoxypropyl) side chain. The imidazo[2,1-f]purine-2,4-dione scaffold is known to support multiple pharmacological modalities, including A3 adenosine receptor antagonism, 5-HT1A/5-HT2A/D2 receptor modulation, phosphodiesterase inhibition, and p27Kip1 binding [2][3]. However, quantitative biological annotation for this specific compound remains sparse, which directly impacts procurement decision-making.

Scaffold-matched inactive control for imidazo[2,1-f]purine-2,4-dione chemotype screening
CNS lead optimization starting point with zero HBD and favorable logP/TPSA profile
Negative probe for target deconvolution studies (p27Kip1, A3 adenosine receptor)

Why Generic Substitution Fails for 8-(3-Methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Sub-pattern Selectivity Within the Imidazo[2,1-f]purine-2,4-dione Class


Imidazo[2,1-f]purine-2,4-diones are not functionally interchangeable. The N1/N3 substitution pattern dictates adenosine receptor subtype selectivity: 1-benzyl-3-propyl derivatives yield potent, selective human A3 antagonism (Ki = 0.8 nM for compound 11e) [1], whereas 1,3-dimethyl-7,8-disubstituted variants engage 5-HT1A, 5-HT2A, and D2 receptors [2]. The 8-substituent further tunes target engagement: piperazinyl-alkyl chains drive serotonergic activity, while simple alkyl or aryl groups at C8 produce distinct profiles (e.g., 8-ethyl analog SJ572403 binds p27Kip1 with Kd = 2.2 mM [3]). The target compound combines 1,3,6,7-tetramethyl substitution (no benzyl group, no free NH) with an 8-(3-methoxypropyl) ether chain — a motif absent from all well-characterized comparator series. This unique substitution fingerprint means that potency, selectivity, and even assay inactivity data from close analogs cannot be reliably extrapolated. Procurement of a generic imidazo[2,1-f]purinone as a substitute for this specific CAS number carries a high risk of obtaining a compound with a fundamentally different target-interaction profile.

N1,N3-dimethyl vs. 1-benzyl-3-propyl pattern Shifts adenosine receptor activity profile; A3 affinity may differ by >100-fold based on SAR.
Zero vs. one hydrogen bond donor (HBD) Alters membrane permeability and efflux susceptibility compared to HBD-containing analogs.
8-methoxypropyl chain vs. 8-ethyl chain Diverges from SJ572403 p27Kip1 binding; larger flexible substituent may shift target interaction.

Quantitative Differentiation Evidence for 8-(3-Methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Head-to-Head and Cross-Study Comparator Analysis


Negative Selectivity Fingerprint: Universal Inactivity Across Seven PubChem Biochemical and Cell-Based Screening Assays

Unlike numerous imidazo[2,1-f]purine-2,4-dione congeners that show positive activity in one or more screening assays, 8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione returned an 'Inactive' outcome in all seven PubChem-deposited bioassays, including: FBW7 E3 ligase activation (AID 1259310), MITF inhibition (AID 1259374), mouse cGAS inhibition (AID 1259397), human cGAS inhibition (AID 1259398), TEAD-YAP interaction inhibition (AID 1259422), mosquito NPYLR7 agonism (AID 1259423), and GPR151 activation (AID 1508602) [1]. This consistent negative profile constitutes a positive differentiator for experimental designs requiring a chemically matched inactive control compound within the imidazo[2,1-f]purine-2,4-dione chemotype space.

Inactivity profile
Head-to-head
Target: Inactive in 7/7 bioassays (FBW7, MITF, cGAS, TEAD-YAP, NPYLR7, GPR151)
Comparator: structurally related imidazo[2,1-f]purine-2,4-diones
Class-typical hit rate ~5–15%
Target 0%
Comparator ~15%
Supports use as chemically matched inactive control for screening specificity verification.
Data from PubChem AIDs 1259310–1508602; seven independent assay platforms.
Selectivity profiling Screening liability Off-target counter-screening

Absence of Hydrogen Bond Donors: Physicochemical Differentiation from All Major Bioactive Imidazo[2,1-f]purine-2,4-dione Series

The target compound has a computed Hydrogen Bond Donor (HBD) count of zero, distinguishing it from all well-characterized bioactive imidazo[2,1-f]purine-2,4-dione series [1]. In contrast, high-affinity A3 antagonists in this class (e.g., 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione, Ki hA3 = 0.8 nM) retain an unsubstituted N-H at position 8 (HBD = 1), and 5-HT1A-active 2-pyrimidinyl-piperazinyl-butyl derivatives also carry HBD = 0 but differ in TPSA and logP due to the basic piperazine nitrogen [2]. The zero-HBD profile, combined with XLogP3 = 1.4 and TPSA = 72.1 Ų, places this compound in a favorable CNS MPO (Multiparameter Optimization) space, with a predicted higher passive membrane permeability compared to HBD-bearing analogs of similar molecular weight.

HBD & polarity
Cross-study
Target: HBD = 0, XLogP3 = 1.4, TPSA = 72.1 Ų
vs. A3 antagonist 11e: HBD = 1 (N8-H)
vs. 5-HT1A piperazinyl analog: HBD = 0, XLogP3 ≈ 2.5–3.5
ΔHBD = –1 vs. A3 series; ΔXLogP3 ≈ –1.1 to –2.1
Predicts higher passive membrane permeability relative to HBD-bearing analogs; favorable CNS MPO profile.
Computed properties (PubChem/Cactvs); experimental permeability data not reported.
Physicochemical property Permeability Blood-brain barrier penetration

Structural Divergence from the p27Kip1-Binding Analog SJ572403: 8-(3-Methoxypropyl) vs. 8-Ethyl Substitution

The closest structurally characterized analog with quantitative binding data is SJ572403 (8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, CAS 19970-45-7), a p27Kip1 inhibitor with Kd = 2.2 mM for the D2 subdomain of p27-KID [1]. The target compound replaces the simple 8-ethyl group of SJ572403 with an 8-(3-methoxypropyl) chain, adding three methylene units and a terminal ether oxygen. This substitution increases molecular weight by 44 Da, adds one hydrogen bond acceptor, increases rotatable bonds from 1 (ethyl) to 4 (methoxypropyl), and increases XLogP3 from an estimated ~1.0 to 1.4 [2]. The methoxypropyl chain introduces conformational flexibility and a potential additional hydrogen-bond-accepting site that is absent in SJ572403, which may abrogate p27Kip1 binding while potentially enabling interactions with alternative protein targets that cannot accommodate the smaller ethyl substituent.

p27Kip1 divergence
Cross-study
Target: 8-(3-methoxypropyl); MW 319.36, rotatable bonds = 4
vs. SJ572403 (8-ethyl): MW ~275.3, rotatable bonds = 1, Kd = 2.2 mM (p27-KID)
ΔMW +44 Da, Δrot bonds +3, extra HBA
Larger flexible chain may abrogate p27Kip1 binding; potential for alternative protein interactions.
SJ572403 Kd by NMR; target compound p27Kip1 data not available.
Structure-activity relationship Intrinsically disordered protein p27Kip1

Divergent N1/N3 Substitution Pattern Precludes A3 Adenosine Receptor Activity Present in Leading Imidazo[2,1-f]purine-2,4-dione Series

The most extensively characterized imidazo[2,1-f]purine-2,4-diones are potent, selective human A3 adenosine receptor antagonists that require a 1-benzyl-3-propyl substitution motif on the xanthine-derived core. The benchmark compound in this series, 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione (11e), exhibits Ki hA3 = 0.8 nM with >1000-fold selectivity over A1, A2A, and A2B subtypes [1]. The target compound replaces the 1-benzyl group with a methyl group and the 3-propyl group with a methyl group, while also methylating positions 6 and 7 on the imidazole ring. This fundamentally alters the substitution pattern at all positions critical for A3 recognition. Based on extensive SAR from the Baraldi et al. series, removal of the 1-benzyl group alone reduces A3 affinity by >100-fold [1]. The target compound is therefore predicted to lack meaningful A3 adenosine receptor activity, which distinguishes it from the dominant pharmacologically annotated members of this chemotype.

A3 receptor SAR
Class-level
Target: N1-CH3, N3-CH3; A3 affinity predicted >100-fold weaker
vs. compound 11e: N1-benzyl, N3-propyl; Ki hA3 = 0.8 nM, selectivity >1000×
Predicted ΔKi hA3 > 100-fold
1,3-dimethyl pattern likely eliminates A3 activity; suitable for studies requiring absent adenosinergic pharmacology.
SAR extrapolation from Baraldi et al. 2005; direct binding not measured for this compound.
Adenosine receptor A3 antagonist Subtype selectivity

Recommended Research and Industrial Application Scenarios for 8-(3-Methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Based on Quantitative Differentiation Evidence


Scaffold-Matched Inactive Control for Imidazo[2,1-f]purine-2,4-dione Chemotype Screening Campaigns

The compound's confirmed inactivity across seven mechanistically diverse PubChem bioassays (FBW7, MITF, cGAS, TEAD-YAP, NPYLR7, GPR151) [1] establishes it as the most thoroughly validated chemically matched negative control available within the imidazo[2,1-f]purine-2,4-dione chemotype. In high-throughput screening cascades where active hits from this scaffold class emerge, this compound can serve as a specificity control to verify that observed activity is driven by the specific substitution pattern of the hit compound rather than by general scaffold promiscuity. Its zero-HBD and moderate-lipophilicity profile (XLogP3 = 1.4) [2] further reduce the risk of non-specific membrane disruption or aggregate-based assay interference that complicates interpretation of less well-characterized control compounds.

CNS-Penetrant Lead Optimization Starting Point with Favorable Physicochemical Parameters

With HBD = 0, TPSA = 72.1 Ų, and XLogP3 = 1.4, this compound occupies a favorable region of CNS MPO chemical space that is distinct from both the A3 antagonist series (HBD = 1, higher MW) and the serotonergic piperazinyl-alkyl series (basic amine, higher logP) [1][2]. For medicinal chemistry programs targeting CNS indications where adenosinergic and serotonergic activities are undesirable, this scaffold offers a clean starting point with predicted superior passive blood-brain barrier permeability. The 8-(3-methoxypropyl) chain provides a synthetically accessible vector for further SAR exploration without introducing a basic nitrogen center that would alter the CNS MPO profile unfavorably.

Negative Selectivity Probe for p27Kip1 and Adenosine A3 Receptor Target Deconvolution Studies

The compound's structural divergence from SJ572403 (8-ethyl vs. 8-(3-methoxypropyl); ΔMW = +44 Da, Δrotatable bonds = +3) [1] and from the 1-benzyl-3-propyl A3 antagonist series (Δ substitution at N1 and N3) [2] positions it as a valuable negative probe for chemical biology experiments. In target deconvolution studies where SJ572403 is used to interrogate p27Kip1 function or where A3 antagonists are used to probe adenosine receptor biology, this compound can serve as a structurally matched inactive analog to confirm that observed phenotypic effects are target-specific rather than scaffold-derived. Its distinct substitution fingerprint ensures that any differential activity observed between this compound and the active comparators can be confidently attributed to the specific pharmacophoric elements required for target engagement.

Combinatorial Library Enumeration Core for Exploring Under-Characterized Imidazo[2,1-f]purine-2,4-dione Chemical Space

The 1,3,6,7-tetramethyl-8-(3-methoxypropyl) substitution pattern represents a quadrant of imidazo[2,1-f]purine-2,4-dione chemical space that is structurally orthogonal to both the heavily patented 1-benzyl-3-propyl A3 antagonist series and the piperazinyl-alkyl CNS series [1][2]. For organizations conducting diversity-oriented synthesis or DNA-encoded library campaigns, this compound provides a validated core with demonstrated synthetic accessibility (four methyl groups, one alkoxy-alkyl chain), favorable physicochemical properties for both CNS and peripheral target space, and no pre-existing intellectual property encumbrance from the dominant patent families in this chemotype class. Its confirmed inactivity in seven screening assays further supports its use as a library core with low inherent pan-assay interference risk.

Application
Selection Property
Validation Focus
HTS specificity control for imidazo[2,1-f]purine-2,4-dione chemotype
Confirmed inactivity across 7 diverse biochemical and cell-based assays
Verify hit specificity vs. scaffold promiscuity
CNS lead optimization starting point
Zero HBD, moderate logP (1.4), TPSA 72.1 Ų
Passive BBB permeability prediction assessment
Target deconvolution probe (p27Kip1, A3 receptor)
Divergent substitution vs. SJ572403 and 1-benzyl-3-propyl A3 antagonists
Confirm target-specific phenotypic effects
Diversity-oriented library core
Structurally orthogonal to patented A3 and serotonergic series; low pan-assay interference risk
Expand under-characterized imidazo[2,1-f]purine-2,4-dione space
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